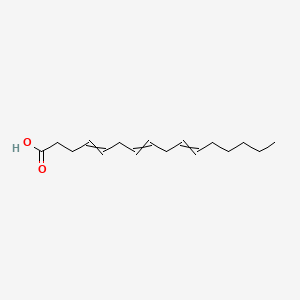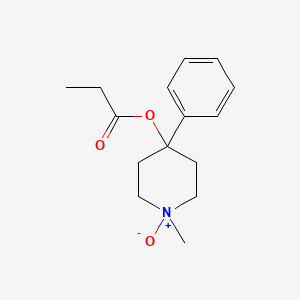
tert-Butyl glycidyl ether
Descripción general
Descripción
Tert-Butyl glycidyl ether, also known as (tert-Butoxymethyl)oxirane, is a clear colorless liquid . It has an empirical formula of C7H14O2, a CAS Number of 7665-72-7, and a molecular weight of 130.18 .
Synthesis Analysis
Tert-Butyl glycidyl ether can be synthesized by the etherification reaction of glycerol with tert-butanol in the presence of Amberlyst-15 in a stainless steel batch reactor . Another method involves the reaction between glycerol and tert-butanol catalyzed with p-toluensulfonic acid .Molecular Structure Analysis
The molecular structure of tert-Butyl glycidyl ether consists of a three-membered cyclic ether (epoxide) and a tert-butyl group attached to the same carbon . The IUPAC Standard InChIKey is SFJRUJUEMVAZLM-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-Butyl glycidyl ether, being an ether, can act as a base. It forms salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Tert-Butyl glycidyl ether is a liquid at room temperature with a refractive index of 1.417 and a density of 0.917 g/mL at 25 °C . It is highly flammable .Aplicaciones Científicas De Investigación
Polymer Chemistry
TBGE is widely used in polymer synthesis as a reactive diluent. It reduces viscosity in epoxy formulations, facilitating easier processing and application . Its incorporation into polymers can improve mechanical properties like toughness and flexibility.
Coatings Technology
In the coatings industry, TBGE serves as an organic coating material . It’s utilized in paints, including boat and building coatings, where it contributes to the durability and weather resistance of the final product .
Renewable Energy
TBGE finds applications in biodiesel production as an additive. It’s involved in the etherification of glycerol to produce biodiesel additives that promote cleaner combustion in internal combustion engines .
Material Science
TBGE is instrumental in the development of advanced materials. It’s used to modify the properties of materials, such as increasing the thermal stability or altering the surface characteristics for specific applications.
Each of these applications leverages the unique chemical properties of TBGE, such as its reactivity and ability to form stable bonds with a variety of substrates. The compound’s versatility makes it a valuable asset in scientific research and industrial applications. For detailed experimental procedures and results, researchers typically refer to peer-reviewed scientific papers and technical documents that provide in-depth analyses of TBGE’s role in these applications .
Mecanismo De Acción
Target of Action
tert-Butyl glycidyl ether (TBGE) is primarily used as a reactive diluent in the modification of epoxy systems . It is also used in the paint industry as an organic coating material . The primary targets of TBGE are therefore the epoxy systems and the surfaces to which the paint is applied.
Mode of Action
TBGE interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the oxirane ring in the TBGE molecule, leading to the formation of a polymer. The polymerization process is controlled and can lead to the formation of polyglycerols with controlled molar mass and stereoregularity .
Biochemical Pathways
The key biochemical pathway involved in the action of TBGE is the ring-opening polymerization of glycidyl esters . This process leads to the formation of linear polyglycerols. The pendant butyrate groups in the TBGE molecule are readily cleaved by organobase-catalyzed methanolysis, yielding linear polyglycerols that inherit isotacticity and regioregularity from the parent polymers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for TBGE are not readily available, it’s important to note that the compound’s physical properties, such as its liquid form and density (0.917 g/mL at 25 °C) , may influence its bioavailability and distribution.
Result of Action
The result of TBGE’s action is the formation of linear polyglycerols with controlled molar mass and stereoregularity . These polyglycerols are highly valued for their excellent hydrophilicity, biocompatibility, and multihydroxy nature . In the context of its use as a paint additive, TBGE can enhance the mechanical properties of the paint, improving its cryogenic strength, ductility, and impact resistance .
Action Environment
The action of TBGE can be influenced by various environmental factors. For instance, the efficiency of the ring-opening polymerization process can be affected by the presence of catalysts and the temperature of the reaction . Additionally, the stability and efficacy of TBGE in paint applications can be influenced by factors such as temperature, humidity, and exposure to light .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024692 | |
| Record name | tert-Butyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Clear liquid; [CAMEO] | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
306 °F at 760 mmHg (NTP, 1992) | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
110 °F (NTP, 1992), 110 °F | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.917 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
tert-Butyl glycidyl ether | |
CAS RN |
7665-72-7 | |
| Record name | T-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-butoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F8X83D0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-Butyl glycidyl ether?
A1: The molecular formula of tert-Butyl glycidyl ether is C7H14O2, and its molecular weight is 130.18 g/mol.
Q2: How is tert-Butyl glycidyl ether synthesized?
A2: tert-Butyl glycidyl ether is typically synthesized through the reaction of epichlorohydrin (ECH) and tert-butanol (TBA) in the presence of a catalyst. [, ] The reaction involves an addition reaction followed by a cyclization step.
Q3: What factors influence the yield of tert-Butyl glycidyl ether during synthesis?
A3: Research indicates that the type and amount of catalyst, reaction temperature and time, and the molar ratio of ECH to TBA significantly impact the yield of TBGE. [, ] For instance, using BF3-etherate as a catalyst and optimizing reaction parameters resulted in a TBGE yield exceeding 85%. []
Q4: How is the structure of tert-Butyl glycidyl ether confirmed?
A4: The structure of TBGE is commonly characterized using a combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FT-IR). [] GC helps determine the purity of the synthesized TBGE, while GC-MS and FT-IR provide insights into its molecular structure.
Q5: What polymerization techniques are commonly employed with tert-Butyl glycidyl ether?
A5: TBGE can be polymerized using various methods, including anionic ring-opening polymerization (AROP) [, , , , , , , ], cationic polymerization [], and zwitterionic ring expansion polymerization. [] The choice of method influences the polymer's microstructure, molecular weight, and dispersity.
Q6: Can tert-Butyl glycidyl ether be copolymerized with other monomers?
A6: Yes, TBGE readily undergoes copolymerization with a range of monomers, including ethylene carbonate (EC) [], propylene oxide [, ], butene oxide [, ], allyl glycidyl ether (AGE) [, , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , ], furfuryl glycidyl ether (FGE) [], phthalic anhydride (PA) [, ], γ-thiobutyrolactone [], 3,4-dihydrocoumarin (DHCM) [], and maleic anhydride. [] This copolymerization ability allows for fine-tuning the properties of the resulting polymers for specific applications.
Q7: What is the significance of using protected glycidols like tert-Butyl glycidyl ether in polymerization?
A7: Using protected glycidols like TBGE is crucial in controlling the polymerization process and achieving desired polymer architectures. [, , , ] The protecting groups, such as the tert-butyl group in TBGE, can be selectively removed after polymerization to generate free hydroxyl groups. This strategy enables the synthesis of well-defined polymers with specific functionalities.
Q8: What are the advantages of the monomer-activated anionic polymerization of tert-Butyl glycidyl ether?
A8: Monomer-activated anionic polymerization of TBGE, using systems like tetraoctylammonium bromide as an initiator and triisobutylaluminum as a co-initiator/monomer activator, offers advantages such as controlled polymerization, high molar mass polymers with narrow dispersity, and the ability to synthesize various polyglycidol-based copolymers. [, ]
Q9: What are some unique properties of polymers derived from tert-Butyl glycidyl ether?
A9: Polymers derived from TBGE, often after deprotection to polyglycidol, exhibit desirable characteristics such as hydrophilicity, biocompatibility, and biodegradability. [, ] These properties make them suitable for various applications, including drug delivery, biomedical engineering, and personal care products.
Q10: How does the microstructure of polymers synthesized from tert-Butyl glycidyl ether influence their properties?
A10: The microstructure of TBGE-derived polymers, such as the presence of block [, , , ], statistical [, , ], or alternating [, , ] arrangements of monomer units, significantly influences their properties. For example, block copolymers can self-assemble into micelles with core-shell-corona architectures, [, , ] offering potential for drug encapsulation and delivery.
Q11: Can the properties of polymers derived from tert-Butyl glycidyl ether be further modified after polymerization?
A11: Yes, the properties of TBGE-derived polymers can be further tailored through post-polymerization modifications. [, , , , ] For example, the allyl group in poly(allyl glycidyl ether) (PAGE), derived from TBGE after deprotection, offers a versatile handle for introducing additional functional groups via thiol-ene chemistry. [, , ]
Q12: What are some examples of applications for polymers derived from tert-Butyl glycidyl ether?
A12: Polymers and copolymers derived from TBGE find use in various applications, including:
- Microgels and Nanocapsules: Cross-linked microgels and nanocapsules for controlled drug delivery and encapsulation. [, , , ]
- Surfactants and Surfmers: Amphiphilic block copolymers as surfactants and surfmers for stabilizing emulsions and miniemulsions in various applications, including drug delivery and nanocarrier synthesis. []
- Biodegradable Materials: Biodegradable poly(ester-alt-glycerol)s from TBGE and phthalic anhydride copolymers after deprotection, with potential applications in biomedical fields. [, ]
- Optically Active Polymers: Enantioselective terpolymerization of TBGE with other monomers using chiral catalysts to produce optically active polyesters with tunable properties. []
Q13: What analytical techniques are used to characterize polymers synthesized from tert-Butyl glycidyl ether?
A13: Characterization of TBGE-derived polymers typically involves techniques such as NMR spectroscopy, [, , , ] gel permeation chromatography (GPC), [, , , ] differential scanning calorimetry (DSC), [] dynamic light scattering (DLS), [, , ] cryogenic transmission electron microscopy (cryo-TEM), [, , , ] and small-angle X-ray scattering (SAXS). [, ] These methods provide insights into the polymer's molecular weight, dispersity, thermal properties, and morphology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

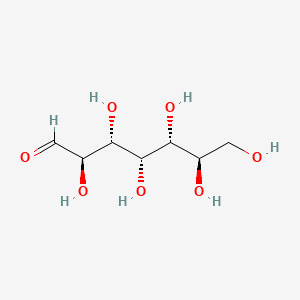

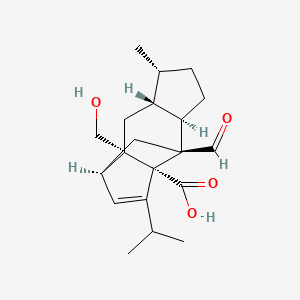

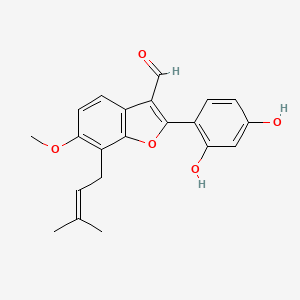
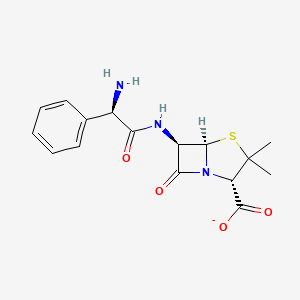
![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)
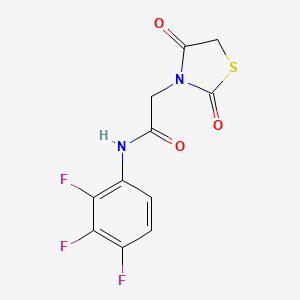
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
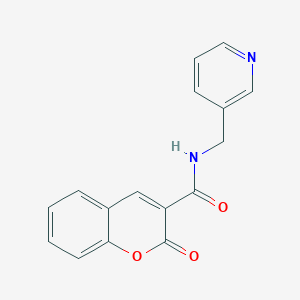
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)

